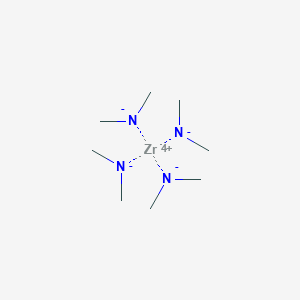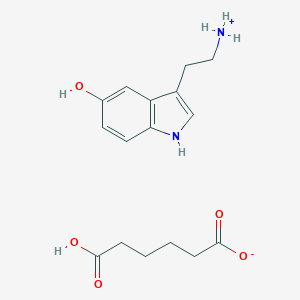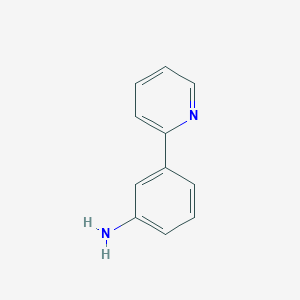
3-(2-Pyridyl)aniline
Vue d'ensemble
Description
3-(2-Pyridyl)aniline is a chemical compound with the molecular formula C11H10N2 . It is used in various chemical reactions and has several applications in the field of chemistry .
Synthesis Analysis
The synthesis of 3-(2-Pyridyl)aniline involves complex chemical reactions. One of the challenges in its synthesis is the coupling of 2-pyridyl nucleophiles with (hetero)aryl electrophiles . This process involves traditional cross-coupling processes, modifications to the Suzuki–Miyaura coupling, as well as alternative nucleophilic reagents .Molecular Structure Analysis
The molecular structure of 3-(2-Pyridyl)aniline is determined by its molecular formula, C11H10N2 . The exact mass of the molecule is 170.084396 Da . Further structural analysis can be performed using various spectroscopic techniques .Chemical Reactions Analysis
3-(2-Pyridyl)aniline participates in various chemical reactions. It is known to be a challenging nucleophile in cross-coupling arylations . The compound’s reactivity and stability are key factors in these reactions .Physical And Chemical Properties Analysis
3-(2-Pyridyl)aniline has a density of 1.1±0.1 g/cm3, a boiling point of 357.5±25.0 °C at 760 mmHg, and a flash point of 197.3±10.4 °C . It has 2 hydrogen bond acceptors and 2 hydrogen bond donors . Its polar surface area is 39 Å2 .Applications De Recherche Scientifique
Synthesis of Advanced Medicinal Compounds
3-(2-Pyridyl)aniline: serves as a precursor in the synthesis of complex medicinal compounds. For instance, it is utilized in the preparation of agents for hepatitis C viral (HCV) infections and advanced medicinal compounds like AZD1981 . The versatility of this compound in creating substituted anilines is crucial for pharmaceutical applications.
Development of Anti-Inflammatory Agents
The compound’s derivatives are significant in the development of anti-inflammatory agents. They play a role in inhibiting the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This application is vital in the treatment of chronic inflammatory diseases.
Creation of Bioactive Ligands and Chemosensors
3-(2-Pyridyl)aniline: derivatives can undergo Schiff base condensation to form bioactive ligands. These ligands exhibit a range of bioactivities including antibacterial, antiviral, antifungal, and anticancer activities. Additionally, they are used in the development of chemosensors for the detection of specific ions in environmental and biological media .
Formation of Pyrimidines
In chemical reactions with cyanamide, 3-(2-Pyridyl)aniline derivatives can lead to the formation of pyrimidin-2-ylcyanamides and 2-aminopyrimidines . These pyrimidines have various pharmacological effects and are important in the synthesis of drugs with anti-inflammatory properties.
Catalysis in Organic Synthesis
This compound is also involved in catalytic processes in organic synthesis. It is used in Suzuki-Miyaura cross-coupling reactions to produce biaryl and heterobiarylpyridines, which are ubiquitous in medicinal chemistry .
Synthesis of Nitrogen-Abundant Molecules
3-(2-Pyridyl)aniline: is used extensively for the synthesis of nitrogen-abundant molecules such as polypyridines and complex polyazine molecules. These molecules are important in various fields, including medicinal chemistry and the synthesis of natural products .
Mécanisme D'action
Target of Action
3-(2-Pyridyl)aniline is a compound that has been used in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry to form carbon-carbon bonds . The primary target of 3-(2-Pyridyl)aniline in this reaction is the palladium catalyst, which facilitates the coupling of the compound with other organic groups .
Mode of Action
In the Suzuki–Miyaura coupling reaction, 3-(2-Pyridyl)aniline interacts with the palladium catalyst through a process known as transmetalation . This is a formally nucleophilic process where the compound is transferred from boron to palladium . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for forming carbon-carbon bonds .
Biochemical Pathways
It is known that pyridine derivatives, such as 3-(2-pyridyl)aniline, can influence a drug’s molecular and physicochemical properties, as well as its intra- and intermolecular interactions . This can lead to improved pharmaceutical profiles, potentially affecting various biochemical pathways .
Pharmacokinetics
It is known that the compound has a molecular weight of 17021 . The compound is also considered to have high gastrointestinal absorption and is a CYP1A2 inhibitor . These properties could impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability .
Result of Action
The primary result of the action of 3-(2-Pyridyl)aniline is the formation of carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, which can have various molecular and cellular effects depending on their structure and properties .
Action Environment
The action of 3-(2-Pyridyl)aniline can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction is typically performed under specific conditions, such as a certain temperature and solvent, which can affect the reaction’s efficiency and the stability of the compound . Additionally, the compound’s action can be influenced by factors such as pH and the presence of other substances in the reaction mixture .
Orientations Futures
Propriétés
IUPAC Name |
3-pyridin-2-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c12-10-5-3-4-9(8-10)11-6-1-2-7-13-11/h1-8H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNMGMIEOWFPRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332665 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Pyridyl)aniline | |
CAS RN |
15889-32-4 | |
| Record name | 3-(2-Pyridyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 15889-32-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


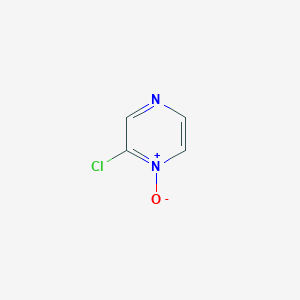

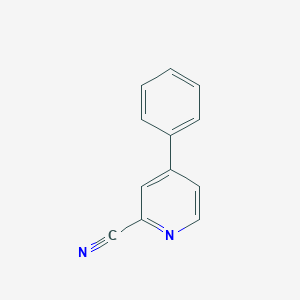
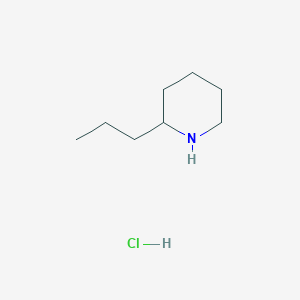


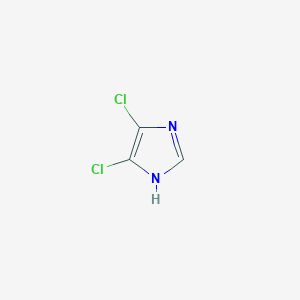

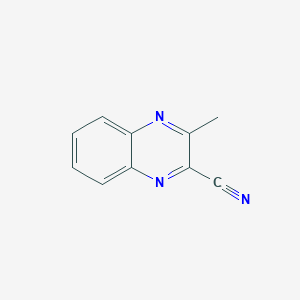
![2,7-Dimethylbenzo[b]thiophene](/img/structure/B103493.png)

